molecular formula C9H6Na2O4 B1586774 Disodium 2-phenylpropanedioate CAS No. 55277-85-5

Disodium 2-phenylpropanedioate

Cat. No. B1586774
CAS RN: 55277-85-5
M. Wt: 224.12 g/mol
InChI Key: TZRIUKNLJJXQMJ-UHFFFAOYSA-L
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Description

Disodium 2-phenylpropanedioate, also known as Diethyl phenylmalonate, is a type of aromatic malonic ester . It is used in the synthesis of some barbiturate drugs, such as phenobarbital .


Synthesis Analysis

The synthesis of Disodium 2-phenylpropanedioate and other malonic esters is typically achieved through an indirect Claisen condensation reaction involving diethyl oxalate and ethyl phenylacetate . This is a common method because the electrophilicity of halogenated aromatic compounds is weaker than that of halogenated alkanes, resulting in poorer alkylation effects on diethyl malonate .


Chemical Reactions Analysis

While specific chemical reactions involving Disodium 2-phenylpropanedioate are not detailed in the search results, it is known that this compound can chemically exchange metal cations and accommodate organic polar molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of Disodium 2-phenylpropanedioate include a molar mass of 236.26 g/mol and a density of 1.096 g/cm³ . It has a melting point of 16.5 °C and a boiling point of 170-172 °C at 14 mmHg .

Future Directions

While specific future directions for Disodium 2-phenylpropanedioate are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like Disodium 2-phenylpropanedioate.

properties

IUPAC Name

disodium;2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.2Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;;/h1-5,7H,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRIUKNLJJXQMJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383005
Record name Disodium 2-phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 2-phenylpropanedioate

CAS RN

55277-85-5
Record name Disodium 2-phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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